molecular formula C14H10ClN3O3S B256817 N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea

N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea

Cat. No. B256817
M. Wt: 335.8 g/mol
InChI Key: GYKVYASPZLYFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea, commonly known as CPNT, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a thiourea derivative that has shown promising results in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of CPNT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, as mentioned above. CPNT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPNT has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CPNT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. CPNT has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, CPNT has been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

CPNT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. CPNT is also relatively inexpensive compared to other compounds used in scientific research. However, CPNT has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, CPNT has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on CPNT. One area of interest is its potential as a therapeutic agent for cancer and autoimmune diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of CPNT and its potential applications in other fields of study.

Synthesis Methods

The synthesis of CPNT involves the reaction between 4-chloroaniline and 4-nitrobenzoyl isothiocyanate in the presence of a base. The reaction results in the formation of CPNT as a yellow crystalline solid. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

CPNT has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and autoimmune disease research. CPNT has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer's disease.

properties

Product Name

N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea

Molecular Formula

C14H10ClN3O3S

Molecular Weight

335.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-4-nitrobenzamide

InChI

InChI=1S/C14H10ClN3O3S/c15-10-3-5-11(6-4-10)16-14(22)17-13(19)9-1-7-12(8-2-9)18(20)21/h1-8H,(H2,16,17,19,22)

InChI Key

GYKVYASPZLYFRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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